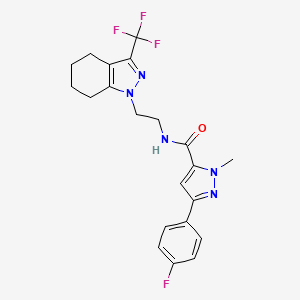
3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21F4N5O and its molecular weight is 435.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H20F4N4O, with a molecular weight of approximately 396.37 g/mol. The structural characteristics include a pyrazole ring, a tetrahydroindazole moiety, and a fluorophenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀F₄N₄O |
| Molecular Weight | 396.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research indicates that compounds with similar structures often exhibit activity through modulation of specific biological pathways. For instance, pyrazole derivatives have been shown to interact with various receptors and enzymes involved in inflammation and cancer pathways. The presence of trifluoromethyl and fluorophenyl groups may enhance lipophilicity and receptor binding affinity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. In studies involving related pyrazole derivatives:
- Trifluoromethyl groups generally increase potency by enhancing metabolic stability and receptor interactions.
- Fluorinated phenyl rings improve binding affinity due to electron-withdrawing effects, which can stabilize interactions with target proteins.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that pyrazole derivatives exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. The compound showed promising results in vitro against various cancer cell lines, indicating potential for further development as an anticancer agent .
- Anti-inflammatory Properties : Research has indicated that similar compounds can inhibit pro-inflammatory cytokines in cellular models. The mechanism involves modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
- Antiviral Activity : Some heterocyclic compounds have been evaluated for their antiviral properties. Preliminary data suggest that modifications similar to those found in this compound may enhance efficacy against viral replication .
Table 2: Biological Activities of Related Compounds
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F4N5O/c1-29-18(12-16(27-29)13-6-8-14(22)9-7-13)20(31)26-10-11-30-17-5-3-2-4-15(17)19(28-30)21(23,24)25/h6-9,12H,2-5,10-11H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMIGKNLVMSBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C4=C(CCCC4)C(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














